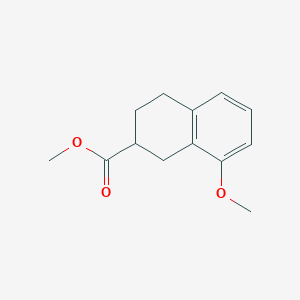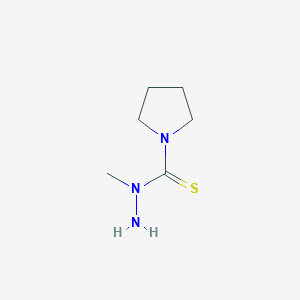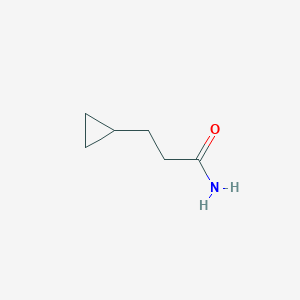
4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9ClF2O2S. It is characterized by a benzene ring substituted with a sulfonyl chloride group and a 1,1-difluoropropan-2-yl group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from benzene. The first step involves the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. The aniline is then diazotized and coupled with 1,1-difluoropropan-2-ol to form the corresponding diazonium salt. Finally, the diazonium salt is treated with chlorosulfonic acid to yield 4-(1,1-difluoropropan-2-yl)benzene-1-sulfonyl chloride.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acid derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The sulfonyl chloride group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Typical reducing agents include lithium aluminum hydride and iron powder.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used for substitution reactions.
Major Products Formed:
Sulfonic Acid Derivatives: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound exerts its effects through its interaction with molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The difluoropropan-2-yl group enhances the compound's reactivity and stability, making it suitable for use in a wide range of applications.
Comparación Con Compuestos Similares
4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride is unique compared to other similar compounds due to its specific structural features. Similar compounds include:
Benzene-1-sulfonyl chloride: Lacks the difluoropropan-2-yl group.
4-(Fluoropropan-2-yl)benzene-1-sulfonyl chloride: Contains only one fluorine atom instead of two.
4-(Chloropropan-2-yl)benzene-1-sulfonyl chloride: Contains a chlorine atom instead of fluorine atoms.
These differences in structure lead to variations in reactivity and applications, making this compound a valuable compound in scientific research and industry.
Propiedades
IUPAC Name |
4-(1,1-difluoropropan-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O2S/c1-6(9(11)12)7-2-4-8(5-3-7)15(10,13)14/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYASCGZVDHKVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676494 | |
| Record name | 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883146-12-1 | |
| Record name | 4-(1,1-Difluoropropan-2-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B3394727.png)










